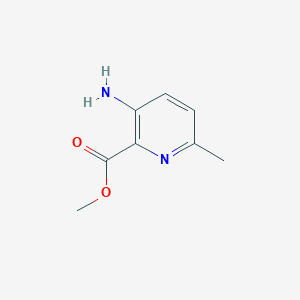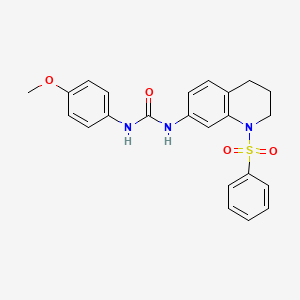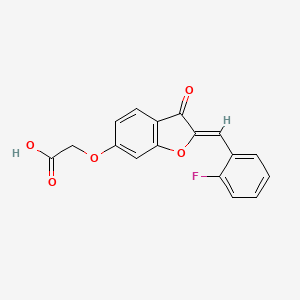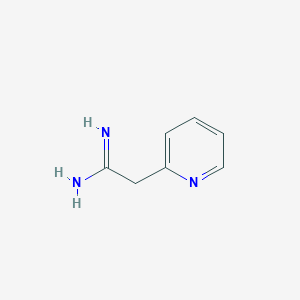![molecular formula C16H19N5O4 B2955804 (8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid CAS No. 929867-51-6](/img/structure/B2955804.png)
(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid, hereinafter referred to as 'the compound' for readability, is an intricate chemical entity notable for its intricate structure and multifunctional capabilities. Its structure combines cyclopentyl and imidazo[2,1-f]purin moieties, conferring unique chemical and physical properties that make it valuable in diverse scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the compound is often achieved through a multi-step process involving:
Cyclization Reaction: : The initial formation of the imidazo[2,1-f]purin ring system typically involves the cyclization of suitable precursors under controlled conditions. Reagents such as formamide or ammonium formate can be used, and the reaction generally takes place under high-temperature conditions.
Substitution Reactions: : Post-cyclization, methyl groups are introduced via alkylation reactions, often using methyl iodide in the presence of a strong base like potassium carbonate.
Cyclopentyl Introduction: : The cyclopentyl group is incorporated through a nucleophilic substitution reaction, using cyclopentyl halides as the source.
Acetylation: : The acetic acid moiety is attached through an acylation reaction, using acetyl chloride or acetic anhydride under acidic or basic conditions to yield the final compound.
Industrial Production Methods
For large-scale production, the synthesis may be optimized through:
Continuous Flow Chemistry: : Allows for the precise control of reaction conditions and improves yield and safety.
Catalysis: : Utilizing catalysts to increase the efficiency of each step, reducing energy consumption and raw material usage.
Purification Techniques: : Employing techniques such as crystallization, chromatography, and recrystallization to achieve high purity of the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Particularly nucleophilic substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Depending on the reaction conditions, major products may include various alkylated derivatives, oxidized forms, or reduced forms, which can further be tailored for specific applications.
科学的研究の応用
Chemistry
In chemistry, the compound is utilized as:
A precursor for synthesizing other complex molecules.
A reagent in organic synthesis to introduce specific functional groups.
Biology
In biological studies, the compound:
Acts as an inhibitor or activator of certain enzymes.
Is used to study cellular processes and signal transduction pathways.
Medicine
As a candidate for drug development, particularly in targeting specific cellular pathways.
In therapeutic studies for diseases where its unique structure can interact with biological targets.
Industry
Industrially, it can be applied:
In the development of new materials with specific properties.
As a catalyst in various chemical reactions.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through:
Binding to specific enzymes or receptors, altering their activity.
Modulating signal transduction pathways, leading to changes in cellular processes.
Acting as a competitive or non-competitive inhibitor in enzymatic reactions.
類似化合物との比較
Comparison and Uniqueness
Compared to other similar compounds, such as:
(7-methyl-1,8-dioxo-2,4-dihydro-1H-imidazo[2,1-f]purin-3-yl)acetic acid: : The additional cyclopentyl group in the compound provides enhanced binding affinity and specificity for certain biological targets.
(8-ethyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid: : The presence of cyclopentyl instead of an ethyl group increases steric hindrance, which can influence its reactivity and interaction with biological molecules.
Similar Compounds List
(7-methyl-1,8-dioxo-2,4-dihydro-1H-imidazo[2,1-f]purin-3-yl)acetic acid
(8-ethyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
(7-ethyl-1,7-dimethyl-2,4-dioxo-1,8-dihydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid
The compound stands out due to its unique combination of a cyclopentyl and imidazo[2,1-f]purin structure, which bestows distinctive reactivity and functional applications.
That should be a comprehensive starting point! How do you feel about it?
特性
IUPAC Name |
2-(6-cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-9-7-19-12-13(17-15(19)21(9)10-5-3-4-6-10)18(2)16(25)20(14(12)24)8-11(22)23/h7,10H,3-6,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPKTZUQZINTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride](/img/structure/B2955722.png)
![2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2955723.png)
![5-(3-Methylpiperidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2955724.png)
![N-butyl-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2955725.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone](/img/structure/B2955726.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2955727.png)




![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2955738.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2955739.png)

